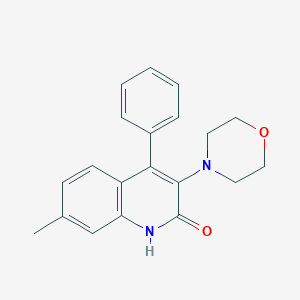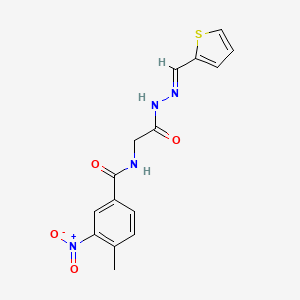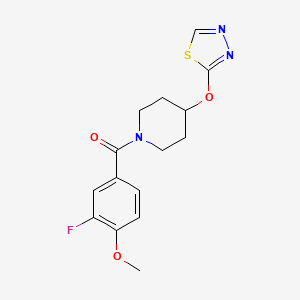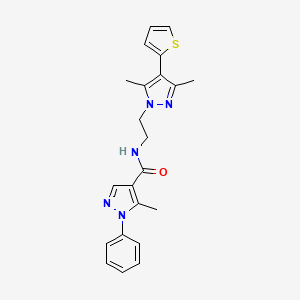
7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of quinolinone derivatives and has a unique structure that makes it a promising candidate for the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
Antitumor Applications
Antitumor polycyclic acridines, which share a structural resemblance with 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one, have been synthesized and evaluated for their potential as DNA G-quadruplex-stabilizing agents and telomerase inhibitors. These compounds, including examples bearing morpholino substituents, have shown promising pharmacological profiles, indicating their clinical potential in cancer therapy by destabilizing telomeric integrity and inhibiting telomerase activity, crucial for cancer cell immortality (Cookson, Heald, & Stevens, 2005).
Synthesis and Reactivity
Research on the reactivity of compounds similar to 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one with phosphorus ylides highlights their potential in synthesizing novel isoquinolines. This study explores thermal reactions leading to substituted isoquinolones, providing insights into novel synthetic pathways and the chemical versatility of quinoline derivatives (Abdou, Fahmy, & Kamel, 2002).
Antiplasmodial Activity
A study on 4-methylamino-2-phenylquinoline analogs, structurally related to 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one, demonstrated potent antimalarial activity. These compounds were synthesized and evaluated against the P. falciparum strain, revealing significant inhibitory effects. This research underlines the potential of quinoline derivatives as lead molecules in antimalarial drug discovery, supporting further exploration of their pharmacological benefits (Mahantheshappa et al., 2016).
DNA Binding and Biological Activity
Platinum(II) complexes incorporating quinoline derivatives exhibit potent biological activity by intercalating DNA. These complexes, designed to include methyl-substituted phenanthrolines, have shown significant cytotoxicities against various cancer cell lines. The molecular interaction with DNA suggests a mechanism of action that could be leveraged for developing anticancer therapies (Brodie, Collins, & Aldrich-Wright, 2004).
Fluorescence Sensing
A dinuclear Zinc(II) macrocyclic complex, with structural features akin to 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one, has been identified as a selective receptor for pyrophosphate (PPi), showcasing a 21-fold enhancement in fluorescence upon PPi binding. This selectivity and high binding affinity underscore the potential of quinoline derivatives in developing fluorescence-based sensors for biological and environmental monitoring (Mesquita et al., 2016).
Propiedades
IUPAC Name |
7-methyl-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-8-16-17(13-14)21-20(23)19(22-9-11-24-12-10-22)18(16)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSVGAXVOVAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)N2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)
![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2777227.png)
![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2777228.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2777230.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2777231.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2777233.png)
![5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2777235.png)



![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)
